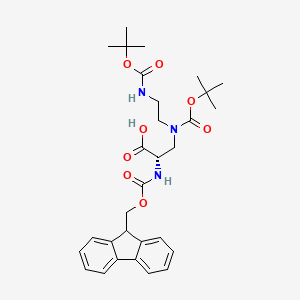

Fmoc-L-Dap(Boc,2-Boc-aminoethyl)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39N3O8/c1-29(2,3)40-26(36)31-15-16-33(28(38)41-30(4,5)6)17-24(25(34)35)32-27(37)39-18-23-21-13-9-7-11-19(21)20-12-8-10-14-22(20)23/h7-14,23-24H,15-18H2,1-6H3,(H,31,36)(H,32,37)(H,34,35)/t24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZFYKLFJOYHCMQ-DEOSSOPVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCN(C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H39N3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Non Proteinogenic Amino Acids and Their Significance in Chemical Biology

Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 22 naturally encoded in the genetic code for protein assembly. wikipedia.org While proteins are primarily constructed from this standard set, a vast number of NPAAs exist in nature or can be synthesized in the laboratory. wikipedia.org These compounds play crucial roles in various biological processes, serving as intermediates in metabolic pathways, components of bacterial cell walls, neurotransmitters, and toxins. wikipedia.org

In the realm of chemical biology and drug discovery, NPAAs are of particular interest. nih.govnih.gov Their incorporation into peptide sequences can fundamentally alter the resulting molecule's properties. nih.gov Peptides composed solely of natural amino acids often suffer from poor stability in biological systems. nih.gov Introducing NPAAs can enhance stability, potency, permeability, and bioavailability, making them powerful tools for developing novel peptide-based therapeutics. nih.govnih.gov These modifications can include altering the peptide backbone, introducing new functional groups, or constraining the peptide's conformation.

Fmoc-L-Dap(Boc,2-Boc-aminoethyl)-OH is a prime example of a synthetically derived NPAA designed for specific applications in peptide synthesis. It is an analogue of lysine (B10760008) where a carbon atom in the side chain is replaced by a nitrogen, classifying it as an "azalysine". iris-biotech.de This substitution, along with its protecting groups, provides a unique set of chemical handles for creating branched and complex peptide structures. iris-biotech.de

Principles of Orthogonal Protecting Groups in Complex Organic Synthesis

The synthesis of complex molecules like peptides requires a strategy to selectively protect and deprotect different reactive functional groups. This is where the concept of "orthogonality" in protecting groups becomes critical. iris-biotech.de Orthogonal protecting groups are sets of protecting groups that can be removed under distinct chemical conditions, without affecting the others. iris-biotech.debiosynth.com This allows for the sequential modification of a molecule at specific sites.

In solid-phase peptide synthesis (SPPS), the most widely used orthogonal protecting group strategy is the Fmoc/tBu pair. iris-biotech.de The 9-fluorenylmethoxycarbonyl (Fmoc) group is used to protect the α-amino group of the amino acid and is labile to basic conditions, typically a solution of piperidine (B6355638). iris-biotech.depeptide.com In contrast, the tert-butyl (tBu) group, often used to protect side-chain functionalities, is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA). iris-biotech.de

Fmoc-L-Dap(Boc,2-Boc-aminoethyl)-OH masterfully employs this principle. It features:

An Fmoc group protecting the α-amino group, allowing for its removal with a base during standard SPPS cycles.

Two tert-butyloxycarbonyl (Boc) groups protecting the nitrogen atoms in the side chain. The Boc group is acid-labile and can be removed with acids like TFA. nih.govresearchgate.net

This orthogonal protection scheme allows for the selective deprotection of either the α-amino group for peptide chain elongation or the side-chain amino groups for further modification, such as branching or the attachment of other molecules. It is important to note that the unprotected secondary nitrogen in the side chain requires protection before it can be used in standard peptide synthesis to prevent unintended acylation. iris-biotech.de

Structural Features and Stereochemical Considerations of Fmoc L Dap Boc,2 Boc Aminoethyl Oh

The distinct structure of Fmoc-L-Dap(Boc,2-Boc-aminoethyl)-OH is central to its utility. As an L-amino acid, it possesses a specific stereochemistry at the α-carbon, which is crucial for its incorporation into peptides with defined three-dimensional structures.

Key Structural Features:

L-Configuration: The "L" designation indicates the stereochemical configuration of the α-carbon, which is the naturally occurring form for most amino acids in proteins.

Diaminopropanoic Acid (Dap) Core: The backbone of the molecule is derived from 2,3-diaminopropanoic acid.

Extended Side Chain: The side chain contains an aminoethyl group attached to the β-nitrogen of the Dap core. This extended and functionalized side chain offers opportunities for creating unique peptide architectures.

Orthogonal Protecting Groups: As previously discussed, the Fmoc group on the α-amino group and the two Boc groups on the side-chain nitrogens provide the necessary tools for controlled, stepwise synthesis.

This compound is also considered an azalysine analogue, where the delta-methylene group of a lysine (B10760008) side chain is replaced by a nitrogen atom. iris-biotech.de This substitution can influence the chemical properties of the resulting peptide, such as its ability to penetrate cell membranes. iris-biotech.de

Interactive Data Table: Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₂₅H₃₁N₃O₆ | iris-biotech.de |

| Molecular Weight | 469.53 g/mol | iris-biotech.de |

| CAS Number | 2250436-46-3 | iris-biotech.desigmaaldrich.com |

| Appearance | White crystalline powder | chemimpex.com |

| Purity | ≥ 99% (HPLC) | chemimpex.com |

| Storage Temperature | -20°C | iris-biotech.de |

Overview of Research Domains Utilizing Fmoc L Dap Boc,2 Boc Aminoethyl Oh

Retrosynthetic Analysis and Design of Synthetic Routes

A logical retrosynthetic analysis of this compound dictates a convergent strategy, where the complex side chain is constructed and then attached to a suitably protected diaminopropanoic acid core. This approach allows for the modular and controlled introduction of the various functional groups.

Identification of Key Precursors and Starting Materials for the L-Diaminopropanoic Acid Core

The synthesis of the L-diaminopropanoic acid (L-Dap) core can be approached from several common, chiral starting materials to ensure the correct stereochemistry of the final product. The most prevalent and effective precursors are L-asparagine and L-serine. cam.ac.uk

One established method involves the Hofmann rearrangement of N-protected L-asparagine. This reaction converts the amide side chain into a primary amine, directly yielding the diaminopropanoic acid structure. However, this route can sometimes be associated with side reactions and purification challenges.

A more versatile and widely employed strategy commences with optically pure L-serine derivatives. researchgate.net In a common approach, Nα-Fmoc-O-tert-butyl-D-serine can be used as the starting material. It's important to note the use of the D-serine enantiomer to yield the desired L-Dap product due to the inversion of stereochemistry during the synthetic sequence. The hydroxyl group of serine is a key functional handle that can be converted into a leaving group, followed by nucleophilic substitution with an azide, and subsequent reduction to the amine. This provides an orthogonally protected L-Dap derivative.

Another powerful method starting from a protected L-aspartic acid derivative, such as N(α)-Boc-Asp(OBn)-OH, utilizes a Curtius rearrangement to transform the side-chain carboxylic acid into the β-amino group. researchgate.netacs.org This provides an efficient and cost-effective route to orthogonally protected L-Dap. researchgate.netacs.org

Strategic Installation of Fmoc and Multiple Boc Protecting Groups

The orthogonal protection scheme is central to the synthesis of this compound. The Fmoc group serves as the temporary protecting group for the α-amino group, cleavable under basic conditions (e.g., with piperidine), making it ideal for solid-phase peptide synthesis (SPPS). The acid-labile Boc groups protect the side-chain amino functionalities.

A plausible synthetic strategy involves the reductive amination of an Nα-Fmoc protected amino aldehyde with a mono-Boc protected ethylenediamine. This key step forms the secondary amine of the side chain. A subsequent N-Boc protection of this newly formed secondary amine would complete the side chain.

A retrosynthetic approach, as illustrated by the work of Strömberg and colleagues on similar triamino acids, provides a clear blueprint. plos.orgresearchgate.net The synthesis would likely start with an Nα-Fmoc-L-aspartic acid derivative. The side-chain carboxyl group can be reduced to the corresponding aldehyde, Nα-Fmoc-L-aspartic-β-semialdehyde. This aldehyde is a key intermediate for the introduction of the aminoethyl side chain.

The next crucial step is the reductive amination of this aldehyde with N-(tert-butoxycarbonyl)ethane-1,2-diamine. This reaction would be followed by the protection of the newly formed secondary amine with a second Boc group using di-tert-butyl dicarbonate (B1257347) (Boc₂O). This sequence strategically builds the fully protected side chain onto the L-Dap precursor.

Solution-Phase Synthesis Approaches and Optimization

The assembly of this compound is well-suited to a solution-phase approach, which allows for the careful control of reaction conditions and purification of intermediates.

Reaction Conditions for Selective Functionalization of Diaminopropanoic Acid

The selective functionalization of the diaminopropanoic acid core is paramount. A key transformation in the proposed synthetic route is the reductive amination to form the side chain.

Reductive Amination and Boc Protection:

The reductive amination between Nα-Fmoc-L-aspartic-β-semialdehyde and N-(tert-butoxycarbonyl)ethane-1,2-diamine can be achieved using a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol, often with the addition of a small amount of acetic acid to facilitate imine formation.

Following the reductive amination, the protection of the resulting secondary amine can be performed in a one-pot fashion or as a separate step. The addition of di-tert-butyl dicarbonate (Boc₂O) and a base, such as triethylamine (B128534) (NEt₃) or N,N-diisopropylethylamine (DIPEA), in a solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) would yield the desired di-Boc protected side chain. One-pot tandem direct reductive amination and N-Boc protection procedures have been developed and could be adapted for this synthesis, offering increased efficiency. nih.govnih.gov

The table below summarizes typical conditions for this key transformation.

| Reaction Step | Reagents | Solvent | Typical Conditions |

| Reductive Amination | Nα-Fmoc-L-aspartic-β-semialdehyde, N-(tert-butoxycarbonyl)ethane-1,2-diamine, NaBH₃CN or NaBH(OAc)₃ | Methanol, Ethanol, or DCM | Room temperature, 2-12 hours |

| N-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (NEt₃) or DIPEA | Dichloromethane (DCM) or THF | Room temperature, 4-24 hours |

Purification Methodologies in Solution-Phase Synthesis

The purification of the intermediates and the final product is critical to obtaining high-purity this compound. Given the presence of multiple protecting groups and the polarity of the molecule, a combination of techniques is often necessary.

Extraction and Crystallization: Following the reaction, a standard aqueous workup is typically employed to remove water-soluble reagents and by-products. The organic layer, containing the product, is then dried and concentrated. For some Fmoc-protected amino acids, crystallization or precipitation from a suitable solvent system, such as ethyl acetate (B1210297)/hexanes or dichloromethane/ether, can be an effective purification method. ajpamc.com

Column Chromatography: Due to the complexity of the target molecule and the potential for closely related impurities, flash column chromatography on silica (B1680970) gel is a common and effective purification technique. A gradient elution system, for instance, using a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate or dichloromethane, often with a small percentage of methanol or acetic acid, is typically employed to achieve good separation. plos.org The progress of the purification can be monitored by thin-layer chromatography (TLC).

For final high-purity applications, preparative high-performance liquid chromatography (HPLC) is the method of choice. teledyneisco.comacs.org Reversed-phase columns (e.g., C18) are commonly used with a mobile phase consisting of a gradient of water and acetonitrile, often with 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent. teledyneisco.commdpi.com

The table below outlines common purification methods for complex Fmoc-amino acids.

| Purification Method | Stationary Phase | Mobile Phase/Solvent System | Applicability |

| Crystallization/Precipitation | - | Ethyl acetate/Hexanes, Dichloromethane/Ether | Intermediate and final product purification |

| Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient, DCM/Methanol gradient | Primary purification of intermediates and final product |

| Preparative HPLC | Reversed-Phase (C18) | Water/Acetonitrile gradient with 0.1% TFA | High-purity final product isolation |

Solid-Phase Synthesis (SPS) Adaptations for this compound Integration

The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS). Its unique structure allows for the introduction of a branched, positively chargeable moiety into a peptide sequence. This is particularly useful for creating peptide-based constructs with enhanced properties, such as improved cell penetration or nucleic acid binding. iris-biotech.de

The integration of this complex amino acid into an SPPS protocol follows the standard Fmoc/tBu strategy. The Fmoc group on the α-amine is removed with a solution of piperidine (B6355638) in a suitable solvent like N,N-dimethylformamide (DMF). The free amine of the growing peptide chain on the solid support is then coupled with the carboxylic acid of the incoming this compound. Standard coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like N-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or uronium/aminium-based reagents like HATU or HBTU are employed to facilitate amide bond formation.

A critical consideration is that the secondary amine in the side chain is protected with a Boc group, which is stable to the basic conditions of Fmoc deprotection. This orthogonal protection scheme ensures the integrity of the side chain throughout the peptide assembly. iris-biotech.de The Boc groups are then removed during the final cleavage of the peptide from the resin using a strong acid, typically trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions.

The introduction of such a bulky and sterically hindered amino acid may require optimized coupling conditions, such as double coupling or extended reaction times, to ensure complete incorporation into the peptide chain.

Compatibility with Established Fmoc-based SPPS Protocols

This compound is a versatile amino acid derivative specifically designed for use in solid-phase peptide synthesis (SPPS) employing the widely adopted Fmoc/tBu strategy. chemimpex.comchemimpex.com Its compatibility stems from the orthogonal protecting groups used for the different amino functionalities. The Nα-Fmoc (fluorenylmethyloxycarbonyl) group is stable under acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine in a polar aprotic solvent like DMF, in each cycle of peptide chain elongation. nih.govwiley-vch.de

Conversely, the tert-butyloxycarbonyl (Boc) groups protecting the side-chain nitrogens are stable to the basic conditions used for Fmoc removal. issuu.com These acid-labile Boc groups remain intact throughout the synthesis and are removed simultaneously with other side-chain protecting groups (like tBu, Trt, Pbf) and cleavage of the peptide from the resin using a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA). wiley-vch.deiris-biotech.de This orthogonal protection scheme is the cornerstone of Fmoc-SPPS, allowing for the sequential and controlled assembly of the peptide chain. nih.gov

The structure of this compound, with its fully protected side chain, is crucial for its successful incorporation. An unprotected secondary amine in the side chain would be reactive under standard coupling conditions, leading to unwanted acylation and chain branching. iris-biotech.de The presence of the two Boc groups on the side-chain nitrogens prevents such side reactions and enhances the compound's stability and solubility in common SPPS solvents. chemimpex.com

Evaluation of Coupling Efficiency and Side Reactions in Resin-Bound Synthesis

The efficiency of incorporating this compound into a growing peptide chain is influenced by its structure and the chosen coupling conditions. Due to the steric bulk of its protected side chain, coupling reactions may be slower compared to simpler amino acids like Fmoc-Ala-OH. merckmillipore.com Therefore, selecting an appropriate activation method and coupling reagent is critical to ensure complete and efficient amide bond formation.

Coupling Reagents: A variety of coupling reagents are available for Fmoc-SPPS, with phosphonium (B103445) and aminium/uronium salts being the most common. For sterically hindered amino acids, more potent activators are often preferred.

| Reagent Class | Examples | Activation Mechanism | Notes on Efficacy |

| Phosphonium Salts | PyBOP, PyAOP | Forms an active O-acylisourea, then a HOBt/HOAt ester | Highly efficient, particularly for hindered couplings. wiley-vch.de |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | Forms an active O-acylisourea, then a HOBt/HOAt ester | Very common and effective; HATU is especially potent for difficult sequences. merckmillipore.com |

| Carbodiimides | DIC | Forms an O-acylisourea intermediate, which reacts with the amine | Often used with additives like HOBt or Oxyma Pure® to suppress racemization and improve efficiency. |

Potential Side Reactions: While the protecting group strategy mitigates many issues, certain side reactions can still occur during the synthesis of peptides containing this complex building block.

| Side Reaction | Description | Mitigation Strategies |

| Incomplete Coupling | The sterically demanding nature of the amino acid can lead to incomplete reaction with the N-terminal amine of the peptide-resin. | Use a more potent coupling reagent (e.g., HATU), increase coupling time, perform a double coupling, or use a higher concentration of reagents. merckmillipore.com |

| Aspartimide Formation | As a derivative of diaminopropionic acid (structurally related to Asp), there is a risk of the peptide backbone nitrogen attacking the side-chain linkage, especially in base-catalyzed (piperidine) or acid-catalyzed (TFA) steps. iris-biotech.de | Minimize exposure time to piperidine; use less-basic deprotection conditions (e.g., DBU in small concentrations); incorporate backbone-modifying dipeptides if the problem is severe. iris-biotech.de |

| Diketopiperazine Formation | At the dipeptide stage, the deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is more common with certain amino acid sequences. | Couple the third amino acid quickly after deprotecting the second; use resins and protecting groups that minimize this side reaction. iris-biotech.de |

Chemoenzymatic Synthesis and Biocatalytic Approaches for Stereocontrol

The production of enantiomerically pure this compound relies heavily on controlling the stereochemistry at the alpha-carbon. While classical chemical synthesis can produce the desired molecule, achieving high enantiopurity often requires difficult chiral separations or complex asymmetric syntheses. Chemoenzymatic and biocatalytic methods offer powerful alternatives for establishing stereocontrol. universityofcalifornia.eduacs.org

These strategies combine conventional organic synthesis with highly selective enzymatic transformations. nih.gov Enzymes, as natural catalysts, can operate under mild conditions and often exhibit exquisite stereoselectivity, making them ideal for synthesizing chiral molecules like unnatural amino acids. symeres.com

Several biocatalytic approaches could be envisioned for the synthesis of the L-Dap core of the target molecule:

Enzymatic Resolution: A racemic mixture of a Dap precursor could be synthesized chemically. An enzyme, such as an aminopeptidase (B13392206) or amidase, could then selectively act on one enantiomer (e.g., hydrolyzing an L-amide to an L-acid), allowing for the separation of the two enantiomers. symeres.com

Asymmetric Amination: Enzymes like carbon-nitrogen lyases could catalyze the stereoselective addition of an amine to a prochiral α,β-unsaturated precursor, directly forming the chiral center with high enantiomeric excess. acs.orgrug.nl

Engineered Enzymes: Advances in protein engineering have led to the development of novel enzymes capable of catalyzing reactions not found in nature. nih.gov For instance, engineered pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes or transaminases could be designed to accept a specific precursor and convert it to the desired L-amino acid with high fidelity. universityofcalifornia.edunih.gov

A plausible chemoenzymatic route could involve the chemical synthesis of the complex side chain, followed by its attachment to a suitable Dap precursor. An enzymatic step, either before or after side-chain attachment, would then be used to ensure the correct L-configuration at the alpha-carbon, followed by the final chemical steps of Nα-Fmoc protection. nih.gov

Emerging Synthetic Technologies and Green Chemistry Principles in this compound Production

The synthesis of complex pharmaceutical ingredients and building blocks is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rsc.orgpeptide.com The production of this compound is no exception, with significant opportunities to implement greener practices.

Green Solvents in Peptide Synthesis: A major focus of green chemistry in SPPS is the replacement of traditional solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM), which are classified as hazardous. acs.org Research has identified several greener alternatives that can be used for coupling, deprotection, and washing steps. rsc.org

| Traditional Solvent | Health/Environmental Concerns | Greener Alternative(s) | Notes |

| DMF, NMP | Reproductive toxicity, high boiling point | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME), Propylene Carbonate (PC), γ-Valerolactone (GVL) | These solvents are often derived from renewable feedstocks and have better safety profiles. Their efficacy can depend on the specific resin and peptide sequence. peptide.comacs.orgrsc.org |

| DCM | Suspected carcinogen, environmentally persistent | 2-Methyltetrahydrofuran (2-MeTHF), Ethyl Acetate | Can often be replaced in washing steps and some solution-phase reactions. acs.org |

Emerging Synthetic Technologies: Modern synthetic technologies are being developed to make peptide and amino acid derivative synthesis more efficient and sustainable.

Flow Chemistry: Continuous flow synthesis, often performed in microreactors, offers precise control over reaction parameters like temperature and time. nagoya-u.ac.jpnih.gov This can lead to higher yields, fewer side reactions, and improved safety compared to batch processing. For a multi-step synthesis like that of this compound, a flow-based approach could streamline the process, reduce waste, and allow for easier scale-up. mit.edu

Solvent Recycling: The large volumes of solvents used in SPPS and subsequent purification are a major source of waste. Implementing robust solvent recycling systems for key solvents can significantly reduce the environmental impact and cost of production. ambiopharm.com

By integrating green solvents, biocatalysis, and emerging technologies like flow chemistry, the synthesis of Fmac-L-Dap(Boc,2-Boc-aminoethyl)-OH can be made more sustainable, efficient, and cost-effective, aligning with the future direction of pharmaceutical manufacturing. rsc.org

Differential Deprotection Strategies for the Fmoc and Boc Groups

The core of this compound's utility lies in the orthogonal protection scheme. organic-chemistry.orgamericanpeptidesociety.org The α-amino group is protected by the base-labile Fmoc group, while the two amino functionalities on the 2-aminoethyl side chain are protected by acid-labile Boc groups. This arrangement permits the selective unmasking of either the N-terminus or the side-chain amines. peptide.commasterorganicchemistry.com

The Fmoc group is renowned for its lability under mild basic conditions. wikipedia.org This deprotection is a cornerstone of the most common solid-phase peptide synthesis (SPPS) strategy. americanpeptidesociety.orgnih.gov The reaction proceeds via a β-elimination mechanism. A base, typically a secondary amine like piperidine (commonly a 20% solution in a solvent like N,N-dimethylformamide, DMF), abstracts the acidic proton from the 9-position of the fluorene (B118485) ring. springernature.comresearchgate.net This abstraction leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free α-amine as a carbamic acid, which then decarboxylates. wikipedia.orgspringernature.com The liberated DBF is a reactive electrophile and is trapped by the excess amine base to form a stable adduct, preventing side reactions with the newly deprotected amine. nih.gov The stability of the Boc groups under these basic conditions is a critical feature, ensuring that the side-chain protection remains intact during the removal of the Fmoc group. organic-chemistry.org

Table 1: Common Reagents for Base-Mediated Fmoc Deprotection

| Reagent | Typical Concentration | Solvent | Comments |

|---|---|---|---|

| Piperidine | 20-50% | DMF | Most common and efficient reagent for SPPS. wikipedia.orgnih.gov |

| 1,8-Diazabicycloundec-7-ene (DBU) | 2-10% | DMF | A stronger, non-nucleophilic base; can be used with a thiol scavenger. researchgate.net |

| 4-Methylpiperidine | 20% | DMF | An alternative to piperidine, sometimes used to minimize certain side reactions. nih.gov |

In contrast to the Fmoc group, the Boc protecting groups on the side-chain aminoethyl moiety are stable to basic conditions but are readily cleaved under acidic conditions. americanpeptidesociety.orghighfine.com The standard reagent for Boc removal is trifluoroacetic acid (TFA), often used neat or in a solution with dichloromethane (DCM). masterorganicchemistry.comwiley-vch.de The mechanism involves protonation of the carbonyl oxygen of the carbamate, followed by the loss of a stable tert-butyl cation, which subsequently deprotonates to form isobutylene (B52900) and releases carbon dioxide. highfine.com The Fmoc group is stable under these acidic conditions, allowing for the selective deprotection of the side-chain amines while the α-amine remains protected. organic-chemistry.org This selective unmasking of the side chain is essential for subsequent functionalization. peptide.com

Table 2: Common Reagents for Acid-Labile Boc Deprotection

| Reagent | Typical Concentration | Solvent | Comments |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | 50-95% | Dichloromethane (DCM) or neat | Standard condition for complete Boc removal. masterorganicchemistry.com |

| Hydrochloric acid (HCl) | 1-4 M | Dioxane, Methanol, or Ethyl Acetate | An alternative to TFA, particularly in solution-phase synthesis. mdpi.com |

| Trimethylsilyl triflate (TMSOTf) | Varies | Dichloromethane (DCM) | Can be used for selective Boc removal in the presence of other acid-sensitive groups. nih.gov |

The true synthetic power of this compound stems from the orthogonality of its protecting groups. organic-chemistry.orgpeptide.com This property allows for a programmed, stepwise functionalization of the different amino groups within the molecule.

A typical synthetic sequence might involve:

Incorporation of the amino acid into a peptide chain via its carboxylic acid group, with the Fmoc and Boc groups intact.

Selective removal of the base-labile Fmoc group to expose the α-amine for peptide chain elongation. americanpeptidesociety.org

Once the peptide backbone is assembled, the acid-labile Boc groups on the side chain can be removed with TFA, exposing the primary and secondary amines of the aminoethyl moiety. nih.gov

These newly freed side-chain amines can then be selectively modified.

This orthogonal strategy is fundamental for creating complex, multi-functionalized molecules. For instance, it allows for the synthesis of branched peptides where a second peptide chain is grown from the side chain of the Dap residue. iris-biotech.de It also enables the site-specific attachment of various moieties after the primary peptide sequence has been constructed. peptide.com The ability to deprotect one set of amines without affecting the others provides chemists with precise control over the final molecular structure. nih.govsigmaaldrich.com

Selective Functionalization of the Exposed Amine Sites

Following the selective deprotection of the Boc groups, the newly exposed primary and secondary amines on the N-beta-aminoethyl side chain become available for a wide range of chemical transformations. This allows for the introduction of new functional groups, thereby modifying the properties of the parent molecule.

The deprotected side-chain amines can readily undergo standard amine chemistry, such as alkylation and acylation. iris-biotech.degoogle.com Reductive amination is a common method for alkylation, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent to form a new carbon-nitrogen bond. researchgate.netmdpi.com This approach can be used to introduce simple alkyl groups or more complex functionalized chains. researchgate.net

Acylation is another straightforward modification, typically achieved by reacting the amine with an activated carboxylic acid (like an acid chloride or an active ester) or an anhydride. iris-biotech.de This reaction forms an amide bond and can be used to attach a wide variety of substituents, effectively creating a branched structure from the Dap side chain. These modifications are valuable for creating peptidomimetics with altered charge, hydrophobicity, and conformational properties. mdpi.com

The side-chain amino groups serve as excellent handles for bioconjugation. chemistryviews.org After deprotection, they can be functionalized with a variety of chemical reporters, tags, or other biomolecules. nih.gov For example, fluorescent dyes can be attached to enable imaging studies, or biotin (B1667282) can be introduced for affinity purification. peptide.com

Furthermore, these amines can be modified to introduce "click chemistry" handles, such as azides or alkynes, which allow for highly efficient and specific ligation reactions under biocompatible conditions. nih.govresearchgate.net This capability makes this compound a valuable building block for constructing complex bioconjugates, such as targeted drug-delivery systems, diagnostic probes, and functionalized protein ligands. acs.orgbeilstein-journals.org The ability to install these handles at a specific site on a peptide or other scaffold, away from the main chain, is a significant advantage offered by this versatile amino acid derivative. google.com

Table 3: Compound Names Mentioned in the Article

| Abbreviated Name | Full Chemical Name |

|---|---|

| This compound | N-α-(9-Fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid, N-β-(2-(tert-butyloxycarbonyl)aminoethyl)-N-β-(tert-butyloxycarbonyl) |

| Fmoc | 9-Fluorenylmethyloxycarbonyl |

| Boc | tert-Butyloxycarbonyl |

| TFA | Trifluoroacetic acid |

| DMF | N,N-Dimethylformamide |

| DBU | 1,8-Diazabicycloundec-7-ene |

| DCM | Dichloromethane |

| Dap | 2,3-Diaminopropionic acid |

| DBF | Dibenzofulvene |

Integration into Linear Peptide Chains via SPPS

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of chemical peptide production, involving the stepwise addition of amino acids to a growing chain anchored to an insoluble resin support. nih.gov The Fmoc/tBu strategy is a common approach, where the temporary Nα-Fmoc group is removed by a base, and acid-labile groups protect the amino acid side chains. nih.gov

The incorporation of triamino acid derivatives like this compound into a peptide sequence using SPPS requires careful strategic planning. A significant challenge is the presence of a secondary amine in the side chain, which is susceptible to acylation during the coupling steps of standard synthesis protocols. iris-biotech.de To prevent the formation of undesired byproducts, this secondary amine often requires its own protecting group before the monomer can be used effectively in Fmoc-based SPPS. researchgate.netresearchgate.net

The derivative is designed for versatility in peptide synthesis and drug development, with protecting groups that are key to its function. chemimpex.comchemimpex.com The Nα-Fmoc group allows for integration into standard SPPS workflows, while the orthogonal Boc groups on the side-chain amines can be selectively removed under acidic conditions. This orthogonality is fundamental to its advanced applications. nih.gov

Table 1: Protecting Groups in this compound and Their Roles in SPPS

| Protecting Group | Chemical Name | Position | Cleavage Condition | Purpose |

|---|---|---|---|---|

| Fmoc | 9-Fluorenylmethoxycarbonyl | Nα-amine | Mild base (e.g., Piperidine) | Temporary protection of the alpha-amine for stepwise peptide chain elongation. nih.govnih.gov |

| Boc | tert-Butyloxycarbonyl | Side-chain amines | Mild acid (e.g., TFA) | Orthogonal protection of side-chain functionality, enabling selective deprotection for branching or cyclization. iris-biotech.denih.gov |

The introduction of a non-canonical amino acid such as this compound can profoundly influence a peptide's three-dimensional structure. After deprotection, the triamino side chain can carry multiple positive charges at physiological pH, which can alter the peptide's electrostatic profile, solubility, and interaction with biological targets. researchgate.net Research on the related compound, Fmoc-L-Dap(Boc,Me)-OH, has shown that manipulating the side chains of diaminopropionic acid can tune a peptide's functional pH response and hydrogen bonding capabilities. iris-biotech.de

Engineering of Constrained and Cyclic Peptide Mimetics

Constraining a peptide's conformation, often through cyclization, can significantly enhance its biological activity, metabolic stability, and receptor selectivity. hku.hk The orthogonally protected side-chain amines of this compound provide a versatile handle for creating various cyclic peptide structures.

The process for creating a side chain-to-side chain cyclic peptide using this building block would follow a regioselective approach. nih.gov A linear peptide containing both the triamino acid and another residue with a reactive side chain (e.g., Aspartic Acid or Glutamic Acid) is first synthesized on resin. Following the assembly of the linear sequence, the orthogonal protecting groups on the two side chains intended for cyclization are selectively removed. An intramolecular amide bond is then formed between the newly exposed side-chain amine of the Dap derivative and the side-chain carboxyl group of the other residue, creating a constrained cyclic structure. hku.hkpeptide.com The multiple amine sites on the triamino acid offer flexibility in designing the ring size and point of cyclization within the peptide sequence.

Intramolecular Cyclization Facilitated by the Side-Chain Functionality

The side chain of the Dap (diaminopropionic acid) residue offers a strategic point for intramolecular cyclization, a key strategy for constraining peptide conformations. While direct studies on the cyclization of peptides incorporating this compound are specific to particular research aims, the principles are well-established with similar building blocks like Fmoc-L-Dap(Boc)-OH. This related compound has been successfully used to prepare peptides with cyclic structures and to synthesize bicyclic peptide tachykinin NK2 antagonists. medchemexpress.compeptide.com

Macrocyclization can be achieved through several strategies, including head-to-tail, side-chain-to-tail, or side-chain-to-side-chain linkages. uva.nl The extended side chain of this compound, once deprotected, provides a nucleophilic secondary amine that can be reacted with an activated C-terminus or a side-chain carboxylic acid (e.g., from Asp or Glu) to form a lactam bridge. This process creates a conformationally restricted peptide loop, which is a powerful method for enhancing stability and influencing binding events. uva.nl The requirement for side-chain protection to prevent unwanted side reactions is a critical factor in the synthesis of such macrocyclic peptides. uva.nl

Impact on Bioactive Conformations and Receptor Recognition

Constraining a peptide's structure through cyclization significantly reduces its conformational flexibility. This pre-organization into a specific three-dimensional shape can lead to a higher affinity for its target receptor by minimizing the entropic penalty of binding. The specific geometry of the cyclic structure, dictated by the length and attachment points of the cyclizing linker, is crucial for achieving the desired bioactive conformation.

By incorporating this compound, chemists can introduce a side-chain linker of a defined length, thereby systematically modifying the ring size of the cyclic peptide. This allows for the fine-tuning of the peptide's topology to optimize its interaction with a biological target. The ability to create libraries of cyclic peptides with varied loop sizes is a powerful strategy in drug discovery for improving receptor selectivity and potency.

Development of Azalysine Analogues and Related Amino Acid Mimetics

This compound serves as a key building block for the synthesis of azalysine analogues. iris-biotech.de Azalysine is a lysine (B10760008) mimetic where the ε-carbon atom of the side chain is replaced by a nitrogen atom. This substitution introduces significant changes to the physicochemical properties of the side chain, offering a range of possibilities for peptide modification. iris-biotech.de

Probing Structure-Activity Relationships with Azalysine Substitutions

The introduction of an azalysine residue into a peptide sequence is a powerful tool for structure-activity relationship (SAR) studies. The nitrogen atom in the side chain alters the charge distribution, hydrogen bonding capacity, and nucleophilicity compared to the natural lysine side chain.

Key modifications enabled by the azalysine scaffold include:

Alkylation and Acylation: Before incorporation into a peptide, the secondary amine on the azalysine side chain can be alkylated or acylated, leading to the formation of branched lysine-like structures within the peptide. iris-biotech.de

Enhanced Membrane Penetration: When the side-chain nitrogen is protected (e.g., with Boc or Cbz), the resulting azalysine can promote the penetration of the peptide through cell membranes. iris-biotech.de

Dendritic Structures: The multiple nitrogen functionalities make this building block suitable for creating branched and dendritic peptide structures. iris-biotech.de

By systematically replacing lysine with azalysine or its derivatives, researchers can probe the importance of the precise location and nature of the positive charge and the steric bulk of the side chain for biological activity. This approach provides valuable insights into the molecular interactions governing peptide-receptor binding.

Contributions to Peptide Nucleic Acid (PNA) and Nucleic Acid Analog Research

Peptide Nucleic Acid (PNA) is a synthetic DNA mimic with a neutral N-(2-aminoethyl)glycine backbone instead of a charged phosphodiester backbone. psu.edu This neutrality confers unique properties, such as stronger binding to complementary DNA and RNA and resistance to enzymatic degradation. nih.gov The synthesis of PNA oligomers often relies on building blocks protected with Fmoc for the N-terminus and other groups like Boc for the nucleobase exocyclic amines. psu.edubiosearchtech.com

Orthogonal Protecting Group Strategies in Diaminopurine (DAP) PNA Monomer Synthesis

Orthogonal protecting group strategies are essential for the synthesis of complex biopolymers like PNA, particularly when modified nucleobases are incorporated. An orthogonal system allows for the selective removal of one type of protecting group in the presence of others. The combination of the base-labile Fmoc group and the acid-labile tert-butyloxycarbonyl (Boc) group is a widely used orthogonal strategy in both peptide and PNA synthesis. psu.eduissuu.com

In the context of PNA, a Boc-protecting group strategy has been developed for the Fmoc-based synthesis of monomers containing nucleobases like thymine (B56734), 2-aminopurine, and 2,6-diaminopurine (B158960) (DAP). psu.edunih.gov The use of Boc protection for the exocyclic amines of the nucleobases offers several advantages:

Enhanced Solubility: Per-Boc protected nucleobases exhibit excellent solubility in various organic solvents. psu.edu

Reduced Aggregation: The bulky Boc groups can disrupt hydrogen bonding between PNA chains, reducing on-resin aggregation, which can be problematic during synthesis. psu.edu

Compatibility: These monomers are compatible with standard Fmoc-based automated PNA synthesis protocols. psu.edu

The DAP PNA monomer, when incorporated into a PNA strand, has been shown to bind selectively and with increased affinity to thymine in a complementary DNA strand, highlighting its utility in stabilizing PNA:DNA duplexes. psu.edunih.gov The development of such orthogonally protected monomers is crucial for advancing PNA-based diagnostics and therapeutics. biosearchtech.com

Research Methodologies and Biological Investigations

Structure-Activity Relationship (SAR) Studies of Peptides Containing Fmoc-L-Dap(Boc,2-Boc-aminoethyl)-OH

The incorporation of non-proteinogenic amino acids like this compound into peptides is a key strategy in modern drug discovery. The unique structural features of this building block allow for systematic modifications of a peptide's properties to understand how these changes affect its biological activity.

The rational design of peptide libraries is a cornerstone of structure-activity relationship (SAR) studies. This compound is particularly well-suited for this purpose due to its multiple protected amine functionalities. iris-biotech.de This allows for the creation of branched or dendritic peptide structures, significantly expanding the chemical diversity of a library from a single peptide backbone. iris-biotech.de

The synthesis of such libraries typically employs solid-phase peptide synthesis (SPPS) using the Fmoc strategy. researchgate.net The core peptide is assembled on a solid support, and at the desired position, this compound is incorporated. The orthogonal Boc protecting groups on the side chain can then be selectively removed to allow for the attachment of various chemical moieties, leading to a library of related peptides with systematic variations at that specific position.

For instance, research on related triamino acid building blocks for the development of ligands targeting the amyloid-β peptide has demonstrated the utility of such complex amino acids. rsc.orgrsc.org By synthesizing a library of ligands with variations in the side chain, researchers can identify which modifications lead to improved binding affinity or enhanced biological effects, such as the prevention of neurotoxicity. rsc.orgrsc.org While not explicitly detailing the use of this compound, these studies provide a clear blueprint for its application in SAR investigations.

Table 1: Potential Modifications for Peptide Library Synthesis using this compound

| Modification Site | Potential Attached Moieties | Rationale for Modification |

| Secondary amine (after Boc removal) | Alkyl chains of varying lengths | Modulate lipophilicity and membrane permeability. nih.gov |

| Terminal primary amine (after Boc removal) | Fluorescent dyes, biotin (B1667282), polyethylene (B3416737) glycol (PEG) | Introduce reporter tags for detection or improve pharmacokinetic properties. chemimpex.com |

| Both amines | Diverse small molecules or amino acids | Create branched structures to explore a wider chemical space and interact with multiple binding pockets. iris-biotech.de |

Bioconjugation and Chemical Probe Development

Bioconjugation, the process of linking molecules to biomolecules such as proteins or antibodies, is essential for developing advanced research tools, diagnostics, and targeted therapeutics. chemimpex.com The unique reactivity of the side chain of this compound, once deprotected, makes it a valuable component in the design of chemical probes.

The ability to introduce a reactive handle at a specific site within a peptide or protein is crucial for site-specific labeling. After the incorporation of this compound into a peptide sequence and subsequent deprotection of the side-chain amines, these nucleophilic groups can be selectively targeted for conjugation with imaging agents like fluorescent dyes or chelators for radiometals. chemimpex.com

For example, a peptide designed to bind to a specific cancer cell receptor could be synthesized with this compound. The deprotected side chain would then serve as an attachment point for a near-infrared fluorescent dye. The resulting fluorescently labeled peptide could be used for in vivo imaging to visualize the location of tumors. This approach is conceptually similar to the development of technetium-99m labeled amino acid derivatives for tumor imaging, where a chelating moiety is attached to an amino acid. researchgate.net

The creation of advanced research tools often requires the assembly of multiple functional components. The branched nature of the deprotected side chain of this compound allows for the development of multifunctional probes. For instance, one amine could be conjugated to a targeting moiety (e.g., a receptor-binding peptide), while the other is attached to a therapeutic agent or a reporter group. This strategy enables the creation of theranostic agents, which combine therapeutic and diagnostic capabilities in a single molecule.

Furthermore, azalysine analogues have been employed as mechanistic probes for enzymes that modify lysine (B10760008) residues, such as histone deacetylases (HDACs) and demethylases. nih.govnih.govacs.org By incorporating an azalysine residue into a peptide substrate, researchers can trap reaction intermediates and gain insights into the catalytic mechanism of these important enzymes. nih.gov

Investigations into Protein-Peptide and Protein-Ligand Interactions

Understanding the interactions between proteins and peptides or small molecule ligands is fundamental to biology and drug design. Peptides containing this compound can serve as valuable tools in these investigations.

The incorporation of this compound into a peptide can influence its binding affinity and specificity for a target protein. The extended and flexible side chain can explore different regions of a protein's binding pocket, potentially forming additional hydrogen bonds or electrostatic interactions that enhance binding.

By creating a series of peptides where the terminal amino groups of the deprotected Dap derivative are systematically modified, researchers can perform quantitative binding assays (e.g., surface plasmon resonance or isothermal titration calorimetry) to determine the binding affinities (often expressed as the dissociation constant, Kd). This data provides critical information about the molecular recognition events that govern the protein-ligand interaction.

Table 2: Hypothetical Binding Affinity Data for a Peptide Series

| Peptide Variant | Modification on Dap Side Chain | Dissociation Constant (Kd) | Interpretation |

| Peptide 1 (Control) | Unmodified Lysine | 10 µM | Baseline affinity |

| Peptide 2 | Dap(aminoethyl) | 5 µM | Increased affinity, likely due to additional interactions |

| Peptide 3 | Dap(acetyl-aminoethyl) | 20 µM | Decreased affinity, suggesting the positive charge is important |

| Peptide 4 | Dap(biotin-aminoethyl) | 4.5 µM | Biotin tag does not significantly hinder binding |

This systematic approach allows for the mapping of the chemical features that are essential for high-affinity binding and can guide the rational design of more potent and selective inhibitors or modulators of protein function.

Computational Chemistry and Molecular Modeling for Peptide Design

The application of computational tools is crucial for modern peptide design, allowing for the prediction of structural and functional properties before undertaking costly and time-consuming synthesis.

De Novo Design and Optimization of Peptide Constructs Incorporating this compound

De novo peptide design involves the creation of novel peptide sequences with desired functions from scratch. Generative artificial intelligence models and other computational approaches are increasingly used to explore the vast chemical space of peptides, including those with non-natural amino acids. researchgate.netrsc.org These methods could theoretically be applied to design peptides incorporating this compound to optimize for specific therapeutic properties like binding affinity or membrane permeability. arxiv.org The unique branched structure of this compound, with its multiple protected amine groups, offers a distinct advantage for creating complex, multi-functional peptides.

However, there are no specific published studies demonstrating the use of this compound in such de novo design and optimization workflows. Research in this area tends to focus on more common non-natural amino acids or general methods for incorporating novel building blocks. durham.ac.uk

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful techniques used to understand the three-dimensional structure and dynamic behavior of peptides. These methods can predict how the incorporation of a non-natural amino acid, such as a Dap derivative, influences the peptide's folding, stability, and interaction with biological targets. rsc.orgresearchgate.net

For instance, MD simulations have been successfully used to study the structural dynamics of other branched antimicrobial peptides, comparing different force fields to find the best fit with experimental data. nih.govresearchgate.net Such studies provide insights into how these peptides interact with and disrupt bacterial membranes. nih.gov Similarly, computational studies on peptides containing other diaminopropionic acid derivatives have been conducted to understand their conformational preferences and ability to form specific secondary structures like β-hairpins. uninsubria.itresearchgate.net

Despite the clear applicability of these methods, specific conformational analyses or molecular dynamics simulations for peptides explicitly containing the this compound residue have not been reported in the available literature. The development of accurate force field parameters for this novel building block would be a prerequisite for such studies.

Analytical Characterization Techniques for Research Materials

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for verifying the covalent structure of Fmoc-L-Dap(Boc,2-Boc-aminoethyl)-OH, ensuring that the fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protecting groups are correctly installed on the L-diaminopropionic acid (Dap) core and its aminoethyl side chain.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) experiments are employed to map the connectivity of atoms within the molecule.

In a typical ¹H NMR spectrum, specific proton signals confirm the presence of the key functional groups. For instance, the aromatic protons of the Fmoc group appear in the downfield region, usually between 7.2 and 7.8 ppm. The protons associated with the two Boc protecting groups yield intense singlet peaks in the upfield region, typically around 1.4 ppm, indicating the presence of the magnetically equivalent methyl protons on the tert-butyl groups. The protons on the chiral center and the aminoethyl side chain of the diaminopropionic acid backbone produce more complex multiplets that can be resolved and assigned using 2D NMR techniques.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

|---|---|---|---|

| Fmoc aromatic protons | 7.78 - 7.30 | Multiplet | 8H |

| Fmoc CH, CH₂ | 4.45 - 4.20 | Multiplet | 3H |

| Dap α-CH | 4.30 - 4.10 | Multiplet | 1H |

Quantitative Analysis and Physico-Chemical Characterization Relevant to Research

Elemental Analysis and Content Determination

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample of a pure organic compound. The experimentally determined percentages of these elements are then compared against the theoretically calculated values derived from the compound's molecular formula. A close correlation between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

For this compound, which has a molecular formula of C₃₀H₃₉N₃O₈ and a molecular weight of 569.65 g/mol , the theoretical elemental composition can be calculated. These theoretical values serve as the benchmark for experimental results obtained from elemental analysis instrumentation.

Interactive Data Table: Elemental Analysis of this compound

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Theoretical Percentage (%) |

| Carbon (C) | 12.01 | 30 | 360.30 | 63.25 |

| Hydrogen (H) | 1.01 | 39 | 39.39 | 6.92 |

| Nitrogen (N) | 14.01 | 3 | 42.03 | 7.38 |

| Oxygen (O) | 16.00 | 8 | 128.00 | 22.47 |

| Total | 569.72 | 100.00 |

Note: The total molecular weight may vary slightly due to the use of rounded atomic weights.

Optical Rotation Measurements for Chiral Purity

Optical rotation is a critical analytical technique for characterizing chiral molecules, such as the L-amino acid derivative this compound. Chiral molecules have the ability to rotate the plane of plane-polarized light. The direction and magnitude of this rotation are inherent properties of the molecule's specific enantiomeric form. The measurement is performed using a polarimeter, and the specific rotation, [α], is calculated using the Biot equation:

[α] = α / (l * c)

where:

α is the observed rotation.

l is the path length of the sample tube (in decimeters).

c is the concentration of the solution (in g/mL).

For this compound, the "L" designation in its name signifies a specific stereochemical configuration at the alpha-carbon of the diaminopropionic acid backbone. This configuration will result in a characteristic specific rotation value under defined conditions of solvent, concentration, temperature, and wavelength (typically the sodium D-line at 589 nm).

A measured specific rotation that is consistent with a reference value confirms the desired enantiomer's presence and high enantiomeric purity. Conversely, a lower-than-expected value or a value of zero would indicate the presence of the D-enantiomer or a racemic mixture, respectively.

While specific optical rotation data for this compound from peer-reviewed literature is not currently available, it is a critical parameter that would be determined and reported for any newly synthesized batch of this chiral compound to ensure its stereochemical integrity for subsequent applications.

Future Directions and Emerging Opportunities in Research

Development of Next-Generation Multifunctional Amino Acid Building Blocks

The core advantage of Fmoc-L-Dap(Boc,2-Boc-aminoethyl)-OH lies in its inherent multifunctionality. As an azalysine analogue, a lysine (B10760008) derivative where a carbon atom in the side chain is replaced by a nitrogen, it offers a scaffold for creating complex molecular architectures. iris-biotech.de The presence of multiple nitrogen functionalities makes it an ideal candidate for constructing branched and dendritic structures. iris-biotech.de This opens up possibilities for developing novel peptide-based constructs with precisely controlled three-dimensional shapes and tailored properties.

Future research will likely focus on expanding the library of such multifunctional building blocks, with this compound serving as a foundational model. By strategically modifying the side chain with different protecting groups or functional moieties, researchers can fine-tune properties such as solubility, bioavailability, and target affinity. For instance, the protection of the side-chain nitrogen with Boc groups, as in this compound, has been shown to enhance membrane penetration, a critical attribute for intracellular drug delivery. iris-biotech.de

Table 1: Properties of this compound

| Property | Value |

| Chemical Formula | C30H39N3O8 |

| Molecular Weight | 569.65 g/mol |

| CAS Number | 439864-51-4 |

| Storage Temperature | 2-8°C |

This data is compiled from publicly available sources. iris-biotech.deiris-biotech.de

Integration with Automated Synthesis and High-Throughput Screening Platforms

The use of Fmoc and Boc protecting groups in this compound makes it highly compatible with modern automated solid-phase peptide synthesis (SPPS). The Fmoc group provides a base-labile protecting group for the alpha-amino group, while the Boc groups protect the side-chain nitrogens and are acid-labile. This orthogonal protection scheme is a cornerstone of contemporary peptide chemistry, allowing for the sequential and controlled addition of amino acids to a growing peptide chain.

The future will see the seamless integration of complex building blocks like this compound into fully automated synthesis platforms. This will enable the rapid and efficient production of large libraries of novel peptides with intricate branched structures. The ability to automate the synthesis of such complex molecules is crucial for high-throughput screening, allowing researchers to quickly identify lead compounds for therapeutic or diagnostic applications. The development of specialized software and instrumentation will further simplify the programming and execution of these complex syntheses.

Exploring Novel Applications in Materials Science and Nanotechnology

The capacity of this compound to form dendritic and branched peptides is of significant interest in materials science and nanotechnology. Dendritic peptides can self-assemble into well-ordered nanostructures, such as hydrogels, nanofibers, and nanoparticles. wikipedia.orgnih.gov These biomimetic materials have a wide range of potential applications, from scaffolds for tissue engineering to vehicles for targeted drug delivery. wikipedia.org

Future research will explore the use of peptides incorporating this compound to create novel biomaterials with enhanced mechanical properties and biological functions. For example, branched peptides can act as "molecular connectors" to increase the stiffness of self-assembling peptide hydrogels, making them more suitable for load-bearing tissue regeneration. nih.gov Furthermore, the multiple functional groups on the side chain can be used to attach other molecules, such as imaging agents or targeting ligands, creating multifunctional nanomaterials. The self-assembly of these peptides can also be directed to form organogels capable of sequestering non-polar drugs for targeted delivery. rsc.org

Computational and AI-Driven Approaches for Accelerated Discovery

The complexity of peptides derived from building blocks like this compound presents both a challenge and an opportunity for computational and artificial intelligence (AI)-driven approaches. Predicting the three-dimensional structure and properties of these non-canonical peptides is a complex task that can be addressed by advanced computational modeling techniques.

AI and machine learning models are being developed to predict various properties of peptides, including their bioactivity, toxicity, and self-assembly behavior. nih.govyoutube.comarxiv.org These models can be trained on existing experimental data to learn the complex relationships between peptide sequence, structure, and function. For peptides containing unnatural amino acids, specialized models are being created to accurately predict their conformations. nih.govoup.com In the future, AI will play a crucial role in the de novo design of novel peptides incorporating this compound and similar building blocks, accelerating the discovery of new therapeutics and materials with desired properties.

Advancements in Targeted Therapeutic and Diagnostic Modalities Based on Complex Peptides

The unique structural features of peptides synthesized with this compound make them highly promising for the development of advanced therapeutic and diagnostic agents. The branched architecture can be exploited to create multivalent ligands that bind to cell surface receptors with high avidity and specificity, enhancing their therapeutic efficacy.

Peptides incorporating this building block can be conjugated to imaging agents for targeted molecular imaging of diseases such as cancer. nih.gov The branched structure allows for the attachment of multiple imaging moieties, potentially leading to a stronger signal and improved diagnostic sensitivity. In therapeutics, these peptides can be used to deliver cytotoxic drugs or other therapeutic payloads specifically to diseased cells, minimizing off-target side effects. nih.gov The development of such "theranostic" agents, which combine both diagnostic and therapeutic capabilities in a single molecule, represents a significant future direction for complex peptides. researchgate.net

Q & A

Basic: What are the key steps in synthesizing Fmoc-L-Dap(Boc,2-Boc-aminoethyl)-OH, and how do reaction conditions influence yield?

Answer:

The synthesis involves sequential protection of the α-amino and side-chain amino groups:

Fmoc Protection : React L-2,3-diaminopropionic acid (Dap) with Fmoc-Cl in the presence of a base (e.g., triethylamine) in DMF or DCM to protect the α-amino group .

Boc Protection : Introduce Boc groups to the side-chain amine and 2-aminoethyl moiety using Boc anhydride (Boc₂O) under similar conditions. The reaction pH and temperature (typically 0–25°C) are critical to avoid premature deprotection .

Purification : Use reverse-phase HPLC or flash chromatography to isolate the product, ensuring >95% purity. Solvent choice (e.g., acetonitrile/water gradients) impacts resolution .

Key Variables : Excess Boc₂O (1.5–2 eq) improves side-chain protection, while prolonged reaction times (>12h) may lead to hydrolysis.

Basic: How is this compound characterized for purity and structural integrity?

Answer:

- HPLC : A C18 column with UV detection at 265 nm (Fmoc absorption) confirms purity. Retention time shifts indicate incomplete protection .

- NMR : H and C NMR validate the presence of Fmoc (δ 7.3–7.8 ppm aromatic protons) and Boc groups (δ 1.4 ppm tert-butyl protons). Missing peaks may suggest incomplete coupling .

- Mass Spectrometry : ESI-MS or MALDI-TOF confirms molecular weight (e.g., C25H31N3O6, MW 469.54 g/mol) .

Advanced: How can researchers optimize coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?

Answer:

- Resin Compatibility : Use Rink amide or Wang resins for C-terminal carboxylate activation. Pre-swelling resins in DCM improves accessibility .

- Activation Reagents : HBTU/HOBt in DMF (0.1 M) with DIEA (4 eq) enhances coupling efficiency (>90%). Microwave-assisted SPPS (50°C, 10 min) reduces racemization .

- Monitoring : Kaiser test or LC-MS of cleaved intermediates detects uncoupled residues. Re-coupling with PyBOP may resolve inefficiencies .

Data Contradiction : Some studies report lower yields when using HBTU vs. HATU for sterically hindered residues. Adjusting activator stoichiometry (1.2 eq HATU) mitigates this .

Advanced: What strategies prevent side reactions (e.g., diketopiperazine formation) during peptide elongation with this compound?

Answer:

- Deprotection Control : Use 20% piperidine in DMF (2 × 5 min) for Fmoc removal. Over-exposure (>10 min) increases β-elimination risk .

- Side-Chain Stability : The 2-Boc-aminoethyl group resists TFA cleavage (requires >95% TFA for 2–4h), enabling selective deprotection .

- Temperature : Conduct couplings at 4°C to suppress cyclization. For heat-sensitive sequences, add 0.1 M HOAt to stabilize activated intermediates .

Advanced: How does this compound enable site-specific bioconjugation in peptide-drug conjugates?

Answer:

The 2-Boc-aminoethyl group allows orthogonal deprotection for:

Click Chemistry : After Boc removal (TFA), react the free amine with NHS esters or maleimide-functionalized linkers .

Fluorescent Tagging : Couple with FITC or Cy5 via EDC/NHS chemistry. Excess tags are removed via dialysis (MWCO 1 kDa) .

Targeted Delivery : Conjugate to antibodies via heterobifunctional crosslinkers (e.g., SMCC), validated by SDS-PAGE and fluorescence quenching .

Advanced: How can researchers resolve discrepancies in reported bioactivity of peptides incorporating this compound?

Answer:

- Structural Confirmation : Use 2D NMR (NOESY) to verify backbone conformation. Mismatched NOE contacts suggest incorrect folding .

- Batch Variability : Compare peptide purity (HPLC) and endotoxin levels (LAL assay). Contaminants >0.1 EU/mg skew cell-based assays .

- Functional Redundancy : Test peptides against multiple cell lines (e.g., HEK293 vs. HeLa) to rule out receptor-specific artifacts .

Advanced: What are the applications of this compound in self-assembling peptide hydrogels?

Answer:

- Gelation Triggers : Adjust pH to 7.4 (PBS) or add Ca²⁺ ions to induce β-sheet formation. TEM confirms fibril morphology .

- Drug Encapsulation : Load hydrophobic drugs (e.g., doxorubicin) during gelation (85% encapsulation efficiency). Release kinetics correlate with hydrogel degradation rate (t½ = 72h) .

- Mechanical Tuning : Vary peptide concentration (1–5% w/v) to modulate stiffness (0.1–10 kPa), critical for mimicking tissue matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.